

Carbamyl-PAF (cPAF): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Carbamyl-PAF

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An In-depth Examination of the Structure, Properties, and Biological Activity of a Stable Platelet-Activating Factor Analog

Introduction

Carbamyl-platelet-activating factor (cPAF), also known as Methylcarbamyl PAF C-16, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).^{[1][2]} Structurally, it is 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine.^[3] Unlike the endogenous PAF, which possesses a labile acetyl group at the sn-2 position, cPAF features a stable N-methylcarbamyl moiety.^[3] This key structural modification renders cPAF resistant to hydrolysis by acetylhydrolases, the enzymes responsible for PAF degradation.^{[1][3][4]} This metabolic stability makes cPAF an invaluable tool for researchers studying the physiological and pathological roles of PAF and its receptor (PAFR), particularly in the field of inflammation.^{[1][3]} ^[4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of cPAF, along with detailed experimental protocols and an illustration of its signaling pathway.

Structure and Chemical Properties

Carbamyl-PAF is a glycerophospholipid with a long-chain alkyl ether linkage at the sn-1 position, a carbamate group at the sn-2 position, and a phosphocholine head group at the sn-3 position.^[3] Its resistance to enzymatic degradation allows for more sustained and reproducible experimental outcomes compared to native PAF.^{[1][3]}

Table 1: Chemical and Physical Properties of **Carbamyl-PAF**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Chemical Name | 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine | [3] |
| Synonyms | cPAF, Carbamyl-PAF, Methylcarbamyl PAF C-16 | [1][2] |
| Molecular Formula | C26H55N2O7P | [2] |
| Molecular Weight | 538.7 g/mol | [2] |
| CAS Number | 91575-58-5 | [2] |
| Appearance | Liquid | [1] |
| Purity | >98% | [2] |
| Solubility | DMF: 10 mg/mL (18.56 mM) Ethanol: 20 mg/mL (37.13 mM) DMSO: 10 mg/mL (18.56 mM) PBS (pH 7.2): 10 mg/mL (18.56 mM) | [1] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [1] |

Biological Activity and Quantitative Data

Carbamyl-PAF is a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][4] Upon binding to the PAFR, cPAF initiates a cascade of intracellular signaling events that are central to various physiological and pathological processes, including inflammation and allergic responses.[5] Its primary mechanism of action is the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[6]

One of the key measurable effects of cPAF is the dose-dependent increase in intracellular free calcium ($[Ca^{2+}]_i$).[2][7] This occurs through the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

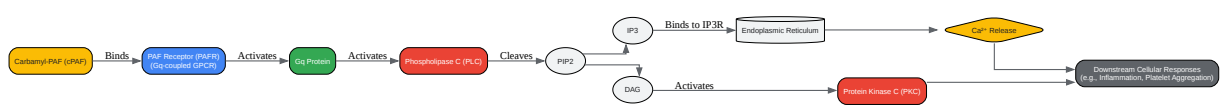
diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Table 2: Quantitative Bioactivity Data for **Carbamyl-PAF**

| Parameter | Value | Cell Line | Reference(s) |
|---|---|------------------|--------------|
| Dissociation Constant (Kd) | 2.9 ± 0.9 nM | Raji lymphoblast | [3] |
| Binding Sites per Cell (Bmax) | 14,800 | Raji lymphoblast | [3] |
| Potency vs. PAF | Approximately one-third the potency of native PAF | Raji lymphoblast | [3] |
| Effective Concentration for [Ca ²⁺] _i increase | 100 pM - 1 μM | Raji lymphoblast | [2][7] |

Signaling Pathway

The binding of cPAF to the PAF receptor triggers a well-defined signaling cascade that is characteristic of Gq-coupled GPCRs. The following diagram illustrates the key steps in this pathway.



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Caption: **Carbamyl-PAF** signaling pathway.

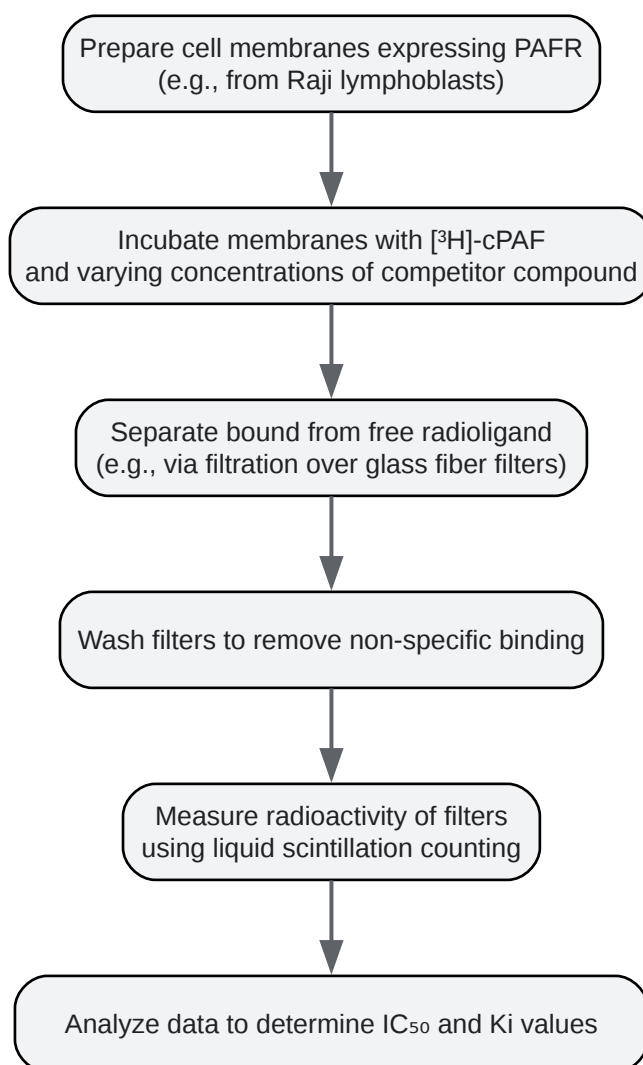
Experimental Protocols

The metabolic stability and potent agonist activity of cPAF make it an ideal tool for a variety of in vitro and in vivo studies. Below are detailed methodologies for two key experiments: a PAF receptor binding assay and an intracellular calcium mobilization assay.

PAF Receptor Binding Assay using [3H]-Carbamyl-PAF

This protocol describes a competitive binding assay to determine the affinity of test compounds for the PAF receptor using radiolabeled cPAF.

a. Experimental Workflow



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Caption: Workflow for PAF receptor binding assay.

b. Detailed Methodology

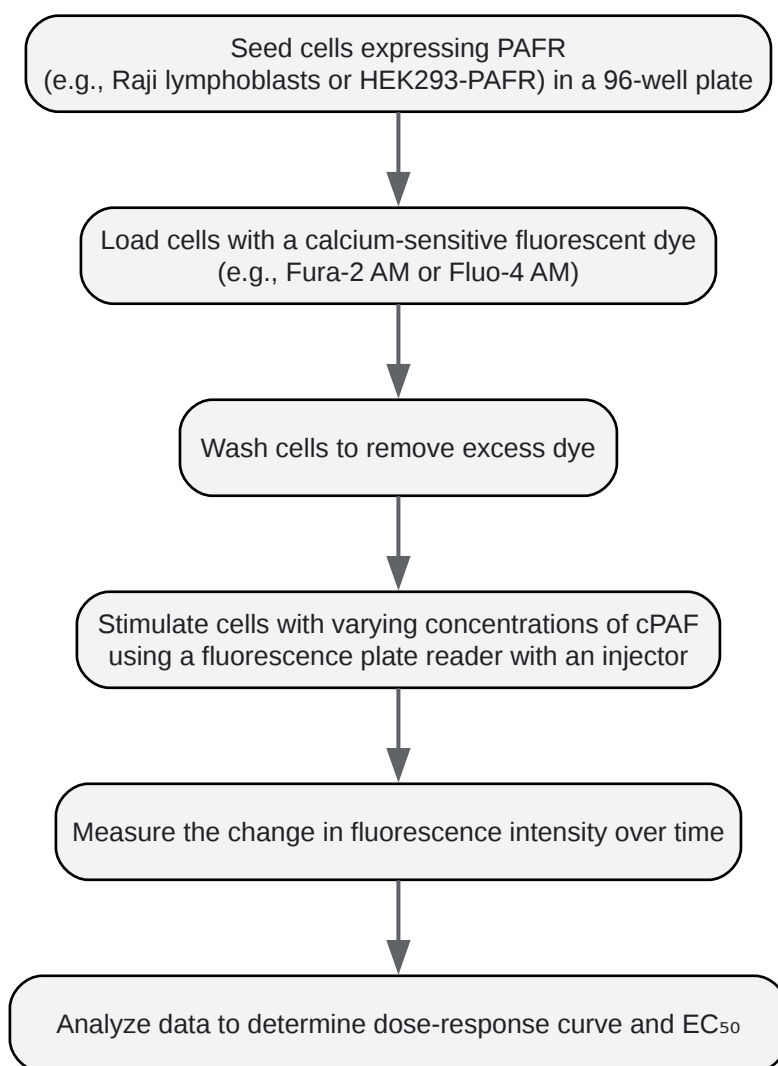
- Cell Membrane Preparation:
 - Culture Raji lymphoblasts to a density of $1-2 \times 10^6$ cells/mL.
 - Harvest cells by centrifugation (500 x g, 10 min, 4°C).
 - Wash the cell pellet with ice-cold PBS.
 - Resuspend cells in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA) and incubate on ice for 30 minutes.
 - Homogenize the cells using a Dounce homogenizer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
 - Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
 - Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.25% BSA) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
- Binding Assay:
 - In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-cPAF (at a final concentration near its K_d, e.g., 3 nM), and 50 µL of the competitor compound at various concentrations.
 - For total binding, add 50 µL of assay buffer instead of the competitor.
 - For non-specific binding, add 50 µL of a high concentration of unlabeled PAF or a known PAFR antagonist (e.g., 10 µM WEB 2086) instead of the competitor.
 - Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 20-50 µg of protein).

- Incubate the plate at 4°C for 60-80 minutes with gentle agitation.[3]
- Filtration and Scintillation Counting:
 - Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
 - Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of [3H]-cPAF) by non-linear regression analysis.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of [3H]-cPAF and K_d is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium concentration in response to cPAF stimulation.

a. Experimental Workflow



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Caption: Workflow for intracellular calcium mobilization assay.

b. Detailed Methodology

- Cell Preparation and Dye Loading:
 - Seed cells (e.g., Raji lymphoblasts or a cell line stably expressing the PAF receptor like HEK293-PAFR) in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight if applicable.
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 μ M Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES).

- Remove the culture medium from the cells and add 100 μ L of the loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
- Cell Washing:
 - Gently aspirate the loading buffer from each well.
 - Wash the cells twice with 100 μ L of assay buffer (e.g., HBSS with 20 mM HEPES) to remove any extracellular dye.
 - After the final wash, add 100 μ L of assay buffer to each well.
- Calcium Measurement:
 - Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
 - Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4; ratiometric measurement at 340/380 nm excitation and 510 nm emission for Fura-2).
 - Establish a stable baseline fluorescence reading for 15-30 seconds.
 - Inject a solution of cPAF at various concentrations (e.g., 10 pM to 1 μ M final concentration) into the wells.[\[2\]](#)[\[7\]](#)
 - Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.
- Data Analysis:
 - The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in

fluorescence ($F - F_0$).

- Determine the peak fluorescence response for each concentration of cPAF.
- Plot the peak response against the logarithm of the cPAF concentration to generate a dose-response curve.
- Calculate the EC50 value (the concentration of cPAF that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

Carbamyl-PAF is a powerful and reliable tool for researchers in pharmacology, immunology, and cell biology. Its resistance to enzymatic degradation provides a significant advantage over native PAF for in vitro and in vivo studies of the PAF receptor and its associated signaling pathways. The detailed information and protocols provided in this guide are intended to facilitate the effective use of cPAF in advancing our understanding of the multifaceted roles of platelet-activating factor in health and disease.

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